molecular formula C9H9FO5S B2624798 Benzoic acid,4-[(fluorosulfonyl)oxy]-,ethyl ester CAS No. 1692870-13-5

Benzoic acid,4-[(fluorosulfonyl)oxy]-,ethyl ester

Cat. No. B2624798
CAS RN: 1692870-13-5
M. Wt: 248.22
InChI Key: WSJHOCQDJHFOCL-UHFFFAOYSA-N
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Description

“Benzoic acid,4-[(fluorosulfonyl)oxy]-,ethyl ester” is a chemical compound. It is also known as 4-[(Fluorosulfonyl)oxy]benzoic acid . It is a xenobiotic substrate analogue .


Molecular Structure Analysis

The molecular formula of “Benzoic acid,4-[(fluorosulfonyl)oxy]-,ethyl ester” is CHFOS . Its average mass is 220.175 Da and its monoisotopic mass is 219.984177 Da .

Scientific Research Applications

Covalent Bonding of Proteins via SuFEx Chemistry

This compound has been used in the expansive covalent bonding of proteins via SuFEx Chemistry . The research was conducted by a team at the University of California San Francisco and the University of Delaware . They used this compound for the chemical synthesis of FSK .

Affinity Labeling of Glutathione S-Transferase

“Benzoic acid,4-[(fluorosulfonyl)oxy]-,ethyl ester” has been used as an affinity label of dimeric pig lung pi class glutathione S-transferase . This application involves the use of this compound as a xenobiotic substrate analogue, which results in a time-dependent inactivation of the enzyme when incubated with 4-4 isozyme of rat liver glutathione S-transferase .

Tagging Nucleotide-Binding Proteins

This compound has been used in an immunological approach to selectively tag nucleotide-binding proteins . The researchers used 5’- [4- (fluorosulfonyl)benzoyl]adenosine and 5’- [4- (fluorosulfonyl)benzoyl]guanosine affinity tags and an antibody against 4- (sulfonyl)benzoate .

Chemical Synthesis

This compound has been used in the chemical synthesis of various other compounds . For example, it has been used in the synthesis of 4-((fluorosulfonyl)oxy)benzoic acid .

Click Chemistry

This compound has been used in click chemistry . Click chemistry is a type of chemical synthesis that is characterized by its efficiency, wide applicability, and the clean and reliable nature of its reactions .

Research and Development

This compound is available for purchase from various chemical suppliers for use in research and development . It is often used in laboratories for a variety of experiments and research purposes .

Mechanism of Action

Target of Action

The primary target of Benzoic acid,4-[(fluorosulfonyl)oxy]-,ethyl ester is the 4-4 isozyme of rat liver glutathione S-transferase . This enzyme plays a crucial role in the detoxification process, helping to eliminate potentially harmful substances from the body .

Mode of Action

Benzoic acid,4-[(fluorosulfonyl)oxy]-,ethyl ester: acts as a xenobiotic substrate analogue . It interacts with its target, the 4-4 isozyme of rat liver glutathione S-transferase, and upon incubation, it results in a time-dependent inactivation of the enzyme .

Biochemical Pathways

The biochemical pathway affected by Benzoic acid,4-[(fluorosulfonyl)oxy]-,ethyl ester is the glutathione S-transferase pathway . The inactivation of the 4-4 isozyme disrupts this pathway, potentially affecting the body’s ability to detoxify certain substances

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Benzoic acid,4-[(fluorosulfonyl)oxy]-,ethyl ester As a xenobiotic substrate analogue, it is likely to be metabolized by the body’s detoxification systems, including the glutathione s-transferase system . These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its target.

Result of Action

The molecular and cellular effects of Benzoic acid,4-[(fluorosulfonyl)oxy]-,ethyl ester ’s action primarily involve the inactivation of the 4-4 isozyme of rat liver glutathione S-transferase . This inactivation disrupts the normal function of this enzyme, potentially affecting the body’s ability to detoxify certain substances .

properties

IUPAC Name

ethyl 4-fluorosulfonyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO5S/c1-2-14-9(11)7-3-5-8(6-4-7)15-16(10,12)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJHOCQDJHFOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid,4-[(fluorosulfonyl)oxy]-,ethyl ester

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